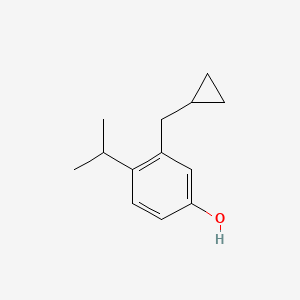
3-(Cyclopropylmethyl)-4-isopropylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cyclopropylmethyl)-4-(propan-2-yl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is notable for its unique structural features, including a cyclopropylmethyl group and a propan-2-yl group attached to the phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylmethyl)-4-(propan-2-yl)phenol can be achieved through several synthetic routes. One common method involves the use of Grignard reagents. The Grignard reaction is a powerful tool in organic synthesis, allowing for the formation of carbon-carbon bonds. In this case, a Grignard reagent, such as cyclopropylmethyl magnesium bromide, can be reacted with a suitable precursor, such as 4-(propan-2-yl)phenol, under anhydrous conditions to yield the desired product.
Industrial Production Methods
Industrial production of 3-(cyclopropylmethyl)-4-(propan-2-yl)phenol typically involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates. The choice of solvents, temperature, and pressure conditions are carefully controlled to maximize yield and purity of the final product.
化学反应分析
Types of Reactions
3-(Cyclopropylmethyl)-4-(propan-2-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexanol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenol ring.
科学研究应用
3-(Cyclopropylmethyl)-4-(propan-2-yl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(cyclopropylmethyl)-4-(propan-2-yl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The cyclopropylmethyl and propan-2-yl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes.
相似化合物的比较
Similar Compounds
Thymol: 5-methyl-2-(propan-2-yl)phenol, known for its antiseptic properties.
Carvacrol: 5-isopropyl-2-methylphenol, used for its antimicrobial activity.
Uniqueness
3-(Cyclopropylmethyl)-4-(propan-2-yl)phenol is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
分子式 |
C13H18O |
|---|---|
分子量 |
190.28 g/mol |
IUPAC 名称 |
3-(cyclopropylmethyl)-4-propan-2-ylphenol |
InChI |
InChI=1S/C13H18O/c1-9(2)13-6-5-12(14)8-11(13)7-10-3-4-10/h5-6,8-10,14H,3-4,7H2,1-2H3 |
InChI 键 |
QRAZNZKCSOSXMF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=C(C=C1)O)CC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


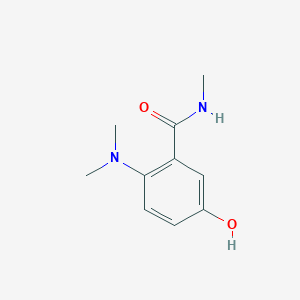

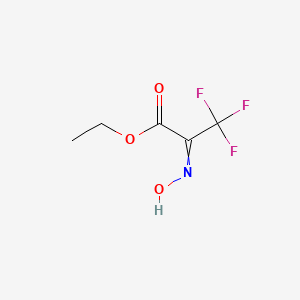
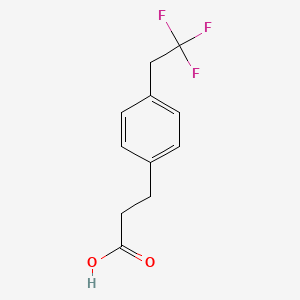
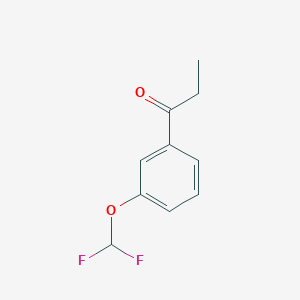

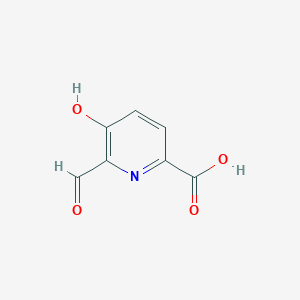
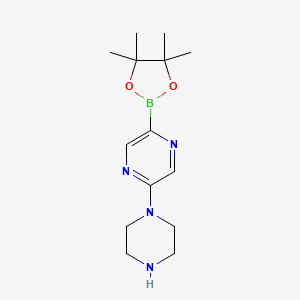
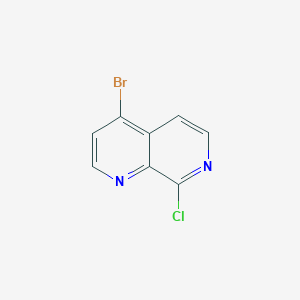


![6-Methoxy-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14854296.png)
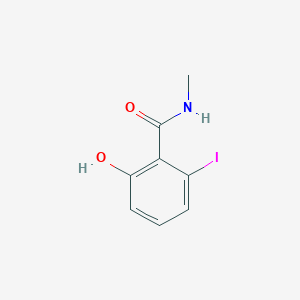
![(1R,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1R,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14854304.png)
